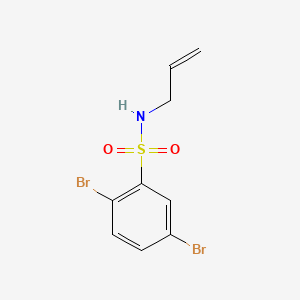

N-allyl-2,5-dibromobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h2-4,6,12H,1,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVCUNJRJZAHDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Allyl 2,5 Dibromobenzenesulfonamide

Precursor Synthesis Strategies Towards the 2,5-Dibromobenzenesulfonamide (B1296454) Core

The foundational step in the synthesis of N-allyl-2,5-dibromobenzenesulfonamide is the preparation of the 2,5-dibromobenzenesulfonamide scaffold. This is typically achieved through two main approaches: the direct halogenation and sulfonylation of a benzene (B151609) precursor, or the formation of the sulfonamide linkage from a pre-functionalized dibromobenzene derivative.

Halogenation and Sulfonylation Routes to Dibromobenzenesulfonamide Scaffolds

One of the most direct methods to access the dibromobenzenesulfonamide core involves the sulfonation of 1,4-dibromobenzene. researchgate.net This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the dibrominated ring. The resulting 2,5-dibromobenzenesulfonic acid can then be converted to the corresponding sulfonyl chloride. This transformation is a critical step as the sulfonyl chloride is a much more reactive intermediate for the subsequent formation of the sulfonamide.

The conversion of the sulfonic acid to the sulfonyl chloride is commonly accomplished using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Alternatively, chlorosulfonic acid can be employed to directly introduce the sulfonyl chloride group onto the aromatic ring. However, this reagent is highly reactive and can lead to different products depending on the reaction temperature. At higher temperatures, it can generate sulfur trioxide (SO₃), leading to sulfonation, while at lower temperatures, the formation of the sulfonyl chloride is favored. stackexchange.com

Another synthetic avenue involves starting with a substituted aniline (B41778), such as 2,5-dibromoaniline. This route proceeds through the formation of a diazonium salt, which is then subjected to a sulfonylchlorination reaction to yield the desired 2,5-dibromobenzenesulfonyl chloride.

Formation of Sulfonamide Linkage from Dibromobenzene Derivatives

Once the 2,5-dibromobenzenesulfonyl chloride intermediate is obtained, the final step in the precursor synthesis is the formation of the sulfonamide bond. This is typically achieved through ammonolysis, which involves the reaction of the sulfonyl chloride with ammonia (B1221849) or an ammonia source. doubtnut.comaskfilo.com This nucleophilic substitution reaction at the sulfonyl group proceeds readily to afford 2,5-dibromobenzenesulfonamide. The reaction of primary amines with benzenesulfonyl chloride is a well-established method for the synthesis of sulfonamides. youtube.comaskfilo.com

The general reaction scheme for the synthesis of the precursor can be summarized as follows:

| Starting Material | Reagents | Intermediate | Reagents | Product |

| 1,4-Dibromobenzene | H₂SO₄/SO₃ | 2,5-Dibromobenzenesulfonic acid | SOCl₂ or PCl₅ | 2,5-Dibromobenzenesulfonyl chloride |

| 2,5-Dibromobenzenesulfonyl chloride | NH₃ | - | - | 2,5-Dibromobenzenesulfonamide |

Introduction of the N-Allyl Moiety

With the 2,5-dibromobenzenesulfonamide precursor in hand, the subsequent step is the introduction of the allyl group onto the sulfonamide nitrogen. This N-alkylation reaction is a common transformation in organic synthesis and can be achieved through various methods.

Selective N-Allylation Techniques on Sulfonamide Nitrogen

The N-allylation of 2,5-dibromobenzenesulfonamide can be accomplished by reacting it with an allyl halide, typically allyl bromide, in the presence of a base. The base serves to deprotonate the sulfonamide nitrogen, generating a more nucleophilic sulfonamidate anion that readily attacks the electrophilic allyl halide. Common bases used for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH).

The choice of solvent is also crucial for the success of this reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the dissolution of the reactants and promote the reaction rate.

Strategies for Allyl Group Incorporation in N-Sulfonyl Systems

To enhance the efficiency and selectivity of the N-allylation, phase-transfer catalysis (PTC) can be utilized. This technique is particularly useful when dealing with reactants that have different solubilities. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the sulfonamidate anion from the aqueous or solid phase to the organic phase where the allyl halide is present, thereby accelerating the reaction.

Another approach for the incorporation of the allyl group involves the use of milder reaction conditions to avoid potential side reactions. The reaction conditions for the N-allylation are summarized in the table below:

| Substrate | Alkylating Agent | Base | Solvent | Method |

| 2,5-Dibromobenzenesulfonamide | Allyl bromide | K₂CO₃ | DMF | Conventional Heating |

| 2,5-Dibromobenzenesulfonamide | Allyl bromide | NaOH | Dichloromethane/Water | Phase-Transfer Catalysis |

Convergent and Divergent Synthetic Approaches to N-allyl-2,5-dibromobenzenesulfonamide

The synthesis of N-allyl-2,5-dibromobenzenesulfonamide can be approached from both convergent and divergent perspectives, each offering distinct advantages.

In contrast, a divergent synthesis would start from a common intermediate, 2,5-dibromobenzenesulfonamide, which can then be diversified by reacting it with various electrophiles to introduce different N-substituents. nih.govacs.org This strategy is highly efficient for creating a library of related compounds for structure-activity relationship studies. For the specific case of N-allyl-2,5-dibromobenzenesulfonamide, the divergent approach starting from the pre-formed sulfonamide is the more commonly employed and practical route. This allows for the late-stage introduction of the allyl group, providing flexibility in the synthesis of other N-substituted analogues if desired.

Optimization of Reaction Conditions and Catalytic Systems for Synthesis

The synthesis of N-allyl sulfonamides, including N-allyl-2,5-dibromobenzenesulfonamide, is often achieved through the allylation of the corresponding sulfonamide. The efficiency of this transformation is highly dependent on the optimization of reaction parameters such as the catalyst, solvent, base, and temperature. Palladium-based catalytic systems have been extensively explored for such reactions. researchgate.netacs.orgnih.gov

One prominent method is a palladium-catalyzed three-component tandem reaction. researchgate.netacs.orgnih.gov For the synthesis of substituted (Z)-N-allyl sulfonamides, a systematic optimization of the reaction conditions has been reported. This process involves the reaction of N-buta-2,3-dienyl sulfonamides with iodides and a sulfonyl source. The optimal catalytic system was identified as Pd(PPh₃)₄ (2.5 mol %), with potassium carbonate (K₂CO₃) as the base and tetrahydrofuran (B95107) (THF) as the solvent. acs.orgnih.gov This system demonstrates the importance of the choice of catalyst, base, and solvent in achieving high yields, which ranged from 30-83% for various substituted (Z)-N-allyl sulfonamides. acs.orgnih.gov

The principles from this optimized system can be extrapolated to the synthesis of N-allyl-2,5-dibromobenzenesulfonamide. The reaction would likely involve the coupling of 2,5-dibromobenzenesulfonamide with an allyl source, such as allyl bromide or allyl acetate, in the presence of a palladium catalyst.

Table 1: Optimized Reaction Conditions for a Palladium-Catalyzed Synthesis of Substituted (Z)-N-allyl Sulfonamides acs.orgnih.gov

| Parameter | Optimal Condition |

| Catalyst | Pd(PPh₃)₄ (2.5 mol %) |

| Base | K₂CO₃ |

| Solvent | THF |

| Reactants | N-buta-2,3-dienyl sulfonamides, Iodides, Sulfonyl hydrazide or Sulfinic acid sodium salt |

| Yield | 30-83% |

Beyond palladium, other transition metal catalysts have been investigated for the N-alkylation of sulfonamides. For instance, iridium-based catalysts, specifically [Cp*IrCl₂]₂, have been successfully employed for the N-alkylation of sulfonamides with various alcohols in the presence of a base like t-BuOK. nih.gov This catalytic hydrogen transfer reaction offers a versatile and efficient alternative. nih.gov Iron catalysts, such as FeCl₂, have also been utilized for the formation of N-arylsulfonamides from nitroarenes and sodium arylsulfinates, highlighting the potential for more cost-effective and environmentally benign catalytic systems. organic-chemistry.org

Stereochemical and Regiochemical Control in N-allyl-2,5-dibromobenzenesulfonamide Synthesis

The control of stereochemistry and regiochemistry is paramount in the synthesis of complex organic molecules. In the context of N-allyl-2,5-dibromobenzenesulfonamide, this would primarily relate to the geometry of the allyl double bond and the selective functionalization of the nitrogen atom over other potential reaction sites.

Stereochemical Control:

The stereoselective synthesis of (Z)-N-allyl sulfonamides has been achieved with high selectivity. researchgate.netacs.orgnih.gov Mechanistic studies have revealed that the formation of the single (Z)-isomer is governed by the formation of a six-membered palladacycle intermediate during the catalytic cycle. acs.orgnih.gov This intermediate directs the geometry of the newly formed double bond, leading to the exclusive formation of the Z-isomer.

Furthermore, the development of enantioselective syntheses has allowed for the creation of chiral N-allyl sulfonamides. Catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides has been accomplished through a chiral palladium-catalyzed N-allylation. nih.gov The use of a chiral ligand, such as the (S,S)-Trost ligand, in conjunction with an allyl-PdCl dimer, induced high enantioselectivity in the Tsuji–Trost allylation of secondary sulfonamides. nih.gov This approach could potentially be adapted to control the stereochemistry of N-allyl-2,5-dibromobenzenesulfonamide if a chiral center is introduced.

Regiochemical Control:

Regioselectivity in the synthesis of sulfonamides is crucial, particularly when multiple reactive sites are present in the starting materials. For instance, in the N-arylation of N-acylsulfenamides, regioselective N-arylation over S-arylation was achieved by employing Brønsted acid catalysis. acs.org This highlights how the choice of catalyst and reaction conditions can direct the reaction to a specific atom.

In the context of synthesizing N-allyl-2,5-dibromobenzenesulfonamide from 2,5-dibromobenzenesulfonamide, the primary regiochemical challenge is to ensure the allylation occurs at the nitrogen atom. The inherent nucleophilicity of the sulfonamide nitrogen generally directs the reaction to this site, especially under basic conditions which deprotonate the sulfonamide to form a more nucleophilic anion. The optimization of the base and reaction conditions, as discussed previously, plays a key role in ensuring high regioselectivity for N-allylation.

Chemical Reactivity and Transformational Studies of N Allyl 2,5 Dibromobenzenesulfonamide

Reactions at the Allylic Position of the N-Allyl Moiety

The N-allyl group is a hub of reactivity, susceptible to electrophilic, radical, and nucleophilic attacks, as well as pericyclic rearrangements and transition metal-catalyzed functionalizations. The electron-withdrawing nature of the 2,5-dibromobenzenesulfonyl group influences the electronic properties of the allyl moiety, affecting its reactivity in these transformations.

The carbon-carbon double bond in the N-allyl group readily undergoes electrophilic addition reactions. Halogenating agents, in particular, have been shown to react with allyl sulfonamides to yield di-halogenated products or to initiate more complex cyclization cascades.

One common transformation is bromination. The reaction of allylic compounds with brominating agents like N,N'-dibromo-N,N'-1,2-ethanediylbis(2,5-dimethylbenzene)sulfonamide can lead to the addition of bromine across the double bond. researchgate.net Similarly, oxidative conditions employing reagents such as N-bromosuccinimide (NBS) can induce the addition of both a bromine atom and a nucleophilic species (often derived from the solvent or the sulfonamide itself) across the alkene. nih.govresearchgate.net For instance, the reaction of allyl halides with triflamide in the presence of NBS and a solvent like acetonitrile (B52724) results in products of halogenation with solvent interception. researchgate.net

These reactions typically proceed through a bromonium ion intermediate, which is then opened by a nucleophile. The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors. In the context of N-allyl-2,5-dibromobenzenesulfonamide, the sulfonamide nitrogen itself can act as an intramolecular nucleophile, leading to the formation of nitrogen-containing heterocyclic compounds. researchgate.net

Table 1: Examples of Electrophilic Addition Reactions on Allyl Sulfonamide Systems

| Substrate | Reagents/Conditions | Product Type | Reference |

| Allyl Halides | Triflamide, NBS, Acetonitrile | Halogenation with solvent interception | researchgate.net |

| Allyl Cyanide | Triflamide, NBS, CH₂Cl₂ | Bromotriflamidation product | nih.gov |

| N-allyltrifluoromethanesulfonamide | Acetamide, t-BuOCl–NaI | Piperazine derivative | researchgate.net |

| General Alkenes | N-Alkyl-N-chlorosulfonamides, Cu(I) catalyst | Haloamination adducts | beilstein-journals.org |

The allylic C-H bonds of the N-allyl group are susceptible to radical abstraction, initiating a variety of functionalization reactions. This pathway allows for the introduction of new substituents at the carbon atom adjacent to the double bond.

A well-established method for allylic functionalization is the Wohl-Ziegler reaction, which typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or light. researchgate.net This reaction generates a bromine radical, which selectively abstracts an allylic hydrogen to form a resonance-stabilized allyl radical. Subsequent reaction with Br₂ (present in equilibrium) yields the allylic bromide. N-halo sulfonamides have also been developed as effective reagents for the chemoselective bromination of allylic positions under radical conditions. researchgate.net

More advanced strategies involve intramolecular 1,5-hydrogen atom transfer (HAT). In systems containing N-allylsulfonamides, an aryl radical generated elsewhere in the molecule can abstract a hydrogen atom from the allylic position. acs.org This generates a key allyl radical intermediate that can then be trapped by another radical species, such as an azido (B1232118) radical, to form a γ-azido enamine product with high regioselectivity. acs.org This approach highlights a sophisticated method for remote C-H functionalization, guided by the sulfonamide group.

Table 2: Radical Functionalization at the Allylic Position

| Substrate Type | Reagents/Conditions | Key Intermediate | Product Type | Reference |

| Allylic Compounds | N,N'-dibromo-N,N'-ethanediylbis(2,5-dimethylbenzene)sulfonamide, Benzoyl Peroxide, CCl₄ | Allyl Radical | Allylic Bromide | researchgate.net |

| Cyclic/Acyclic Allyl Amines | TMSN₃, Photocatalyst, Cs₂CO₃ | Allyl Radical via 1,5-HAT | γ-Azido Enamine | acs.org |

| Styrene Derivatives | N-Alkyl-N-chlorosulfonamides, Cu(I) catalyst | Amidyl Radical | Intermolecular Addition Product | beilstein-journals.org |

Further reactivity can be demonstrated by converting the allyl group into an intermediate susceptible to nucleophilic attack. For example, after an electrophilic addition reaction that forms a vicinal halo-sulfonamide, treatment with a base can lead to intramolecular nucleophilic attack by the sulfonamide nitrogen, forming a 1-sulfonylaziridine. dnu.dp.ua This aziridine (B145994) ring is then susceptible to ring-opening by various nucleophiles. The regioselectivity of this opening depends on the nucleophile and conditions; strong nucleophiles tend to attack the terminal carbon, while weaker nucleophiles under acidic conditions can lead to cleavage of the bond between nitrogen and the more substituted carbon. dnu.dp.ua

Additionally, metal-free allylic amination reactions allow for the direct installation of nitrogen nucleophiles at the allylic position of alkenes, providing another route to functionalized N-allyl sulfonamides. organic-chemistry.org

The N-allyl sulfonamide scaffold is suitable for participating in pericyclic reactions, most notably sigmatropic rearrangements like the aza-Claisen rearrangement. This concerted process involves the reorganization of σ and π bonds through a cyclic transition state, leading to the formation of a new C-C bond and the migration of the double bond.

A relevant example is the base-induced aza-Claisen rearrangement of allylic N-tosylcarbamates, which can be catalyzed by gold(I) complexes. organic-chemistry.org In this transformation, the deprotonated nitrogen initiates a nih.govnih.gov-sigmatropic rearrangement, converting the N-allyl system into a C-allyl structure. This reaction is a powerful tool for synthesizing substituted N-tosyl allylic amines with good regioselectivity and stereoselectivity. organic-chemistry.org While this specific example involves a carbamate (B1207046) derivative, the underlying principle of the rearrangement of an N-allyl system is directly applicable to derivatives of N-allyl-2,5-dibromobenzenesulfonamide.

The allyl group is a privileged substrate in a vast array of transition metal-catalyzed reactions. These methods offer highly efficient and selective ways to form new carbon-carbon and carbon-heteroatom bonds. For N-allyl-2,5-dibromobenzenesulfonamide, such transformations would further enhance its utility as a synthetic building block.

Palladium-catalyzed reactions are particularly prominent. For instance, the aminopalladation of allylic alcohols with tosyl isocyanate, catalyzed by Palladium(II), provides a route to N-tosyl allylic amines. organic-chemistry.org Although this is a synthetic route to related compounds, it underscores the compatibility of the N-allyl sulfonamide moiety with palladium catalysis.

More directly, the allyl group itself can be a coupling partner or a directing group in various transformations. The synthetic utility of N-allylated compounds has been demonstrated through subsequent reactions like the Ring-Closing Metathesis (RCM) to form nitrogen heterocycles using Grubbs' catalyst. nih.gov While not a direct functionalization of the allyl group's carbons in a cross-coupling sense, it showcases a powerful transition metal-catalyzed transformation that relies on the presence of the allyl double bond.

Reactivity of the Dibromobenzene Core

The 2,5-dibromobenzene portion of the molecule is a key platform for diversification through transition metal-catalyzed cross-coupling reactions. The two bromine atoms serve as versatile leaving groups for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

The most common and powerful of these reactions are palladium-catalyzed couplings such as the Suzuki, Heck, and Buchwald-Hartwig reactions. In a Suzuki coupling, an aryl bromide is reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. This has been demonstrated on N-allylated p-bromoanilines, where the aryl bromide is successfully coupled with boronic acids to yield biaryl products. nih.gov This indicates that the N-allyl sulfonamide group is tolerant of these reaction conditions.

The Buchwald-Hartwig amination would allow for the substitution of one or both bromine atoms with an amine nucleophile, providing access to substituted aniline (B41778) derivatives. Similarly, the Heck reaction would enable the formation of a new C-C bond by coupling the aryl bromide with an alkene. The differential reactivity of the bromine atoms at the 2- and 5-positions, influenced by steric and electronic effects from the sulfonamide linker, could potentially allow for selective, stepwise functionalization of the aromatic ring.

A mixture of DMSO and allyl bromide has been reported to act as a reagent for simultaneous N-allylation and bromination of secondary aryl amines. nih.gov This highlights that the aromatic core can be further halogenated, although the presence of two bromine atoms on the starting material already provides ample handles for cross-coupling.

Table 3: Potential Cross-Coupling Reactions for the Dibromobenzene Core

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C(aryl)-C(aryl/alkyl) |

| Heck Coupling | Alkene | Pd catalyst, Base | C(aryl)-C(alkenyl) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | C(aryl)-N |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(aryl)-C(alkynyl) |

| Stille Coupling | Organostannane Reagent | Pd catalyst | C(aryl)-C(aryl/alkenyl) |

Nucleophilic Aromatic Substitution (SNAr) on the Dibrominated System

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, proceeding through an addition-elimination mechanism. masterorganicchemistry.com This reaction is contingent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com In N-allyl-2,5-dibromobenzenesulfonamide, the sulfonyl group (-SO2-) is a powerful electron-withdrawing group. Its placement on the ring activates the ortho (position 2) and para (position 5) positions, where the bromine atoms reside, toward nucleophilic attack.

The generally accepted mechanism involves the initial attack of a nucleophile on the carbon atom bearing a halogen, leading to the formation of a tetrahedral intermediate. libretexts.org Aromaticity is temporarily disrupted in this step. libretexts.org The reaction is accelerated by electron-withdrawing groups that can stabilize the resulting carbanion. masterorganicchemistry.com Subsequently, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored.

Given that both bromine atoms are activated by the sulfonamide group, the system can potentially undergo mono- or di-substitution depending on the reaction conditions and the stoichiometry of the nucleophile. A variety of nucleophiles, such as alkoxides, thiolates, and amines, could be employed to displace the bromide ions. The relative leaving group ability in SNAr reactions often follows the order F > Cl ≈ Br > I, which is counterintuitive compared to SN1/SN2 reactions and highlights that the C-X bond cleavage is not typically the rate-determining step. masterorganicchemistry.comnih.gov

| Nucleophile | Potential Product (Mono-substitution at C5) | Reaction Conditions |

|---|---|---|

| Sodium methoxide (B1231860) (NaOCH₃) | N-allyl-2-bromo-5-methoxybenzenesulfonamide | Polar aprotic solvent (e.g., DMSO, DMF), heat |

| Ammonia (B1221849) (NH₃) | N-allyl-5-amino-2-bromobenzenesulfonamide | High pressure, heat |

| Sodium thiophenoxide (NaSPh) | N-allyl-2-bromo-5-(phenylthio)benzenesulfonamide | Polar aprotic solvent (e.g., DMF) |

Cross-Coupling Reactions Utilizing Aryl Halides (e.g., Suzuki, Sonogashira, Negishi Couplings)

The aryl bromide functionalities of N-allyl-2,5-dibromobenzenesulfonamide are prime candidates for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species, typically a boronic acid, using a palladium catalyst and a base. wikipedia.org It is widely used to form biaryl structures. wikipedia.orgorganic-chemistry.org N-allyl-2,5-dibromobenzenesulfonamide can be coupled with various aryl or vinyl boronic acids. By carefully controlling the stoichiometry and reaction conditions, selective mono- or di-arylation can be achieved. nih.gov The mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product. wikipedia.org

Sonogashira Coupling: This method forms a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This transformation would allow the introduction of one or two alkynyl moieties onto the N-allyl-2,5-dibromobenzenesulfonamide core, providing access to conjugated systems.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their boron and tin counterparts, often allowing for milder reaction conditions. wikipedia.org This reaction offers a broad scope for introducing alkyl, vinyl, or aryl groups at the bromine-substituted positions. organic-chemistry.orgnih.gov

| Coupling Reaction | Coupling Partner | Catalyst System | Potential Product Structure (Mono-coupling) |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | N-allyl-2-bromo-5-phenylbenzenesulfonamide |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | N-allyl-2-bromo-5-(phenylethynyl)benzenesulfonamide |

| Negishi | Ethylzinc chloride | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | N-allyl-2-bromo-5-ethylbenzenesulfonamide |

Electrophilic Aromatic Substitution Patterns and Directed Ortho-Metalation

Electrophilic Aromatic Substitution (EAS): In contrast to SNAr, EAS involves the attack of an electrophile on the electron-rich aromatic ring. msu.edumasterorganicchemistry.com The substituents already present on the benzene (B151609) ring of N-allyl-2,5-dibromobenzenesulfonamide strongly influence the outcome of such reactions. Both the bromine atoms and the sulfonamide group are deactivating towards EAS. The sulfonamide group is a meta-director, while the halogens are ortho-, para-directors. masterorganicchemistry.com The combined deactivating effect of these three groups makes the aromatic ring highly electron-deficient and thus very unreactive towards electrophiles. Standard EAS reactions like nitration or Friedel-Crafts alkylation would require harsh conditions and would likely result in low yields or decomposition. masterorganicchemistry.com

Directed Ortho-Metalation (DoM): DoM is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org It utilizes a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. organic-chemistry.org The sulfonamide group is known to be an effective DMG. harvard.edu In N-allyl-2,5-dibromobenzenesulfonamide, the sulfonamide group would direct metalation to the C6 position. However, the presence of bromine atoms at the C2 and C5 positions introduces a competing reaction pathway: lithium-halogen exchange. Organolithium reagents can readily exchange with aryl bromides, which is often faster than deprotonation, especially at low temperatures. Therefore, treating this molecule with an organolithium reagent like n-butyllithium would likely result in lithium-halogen exchange at one or both bromine positions rather than deprotonation at C6. The resulting aryllithium species could then be trapped with various electrophiles.

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The interaction of N-allyl-2,5-dibromobenzenesulfonamide with potent organometallic reagents like Grignard and organolithium compounds is dominated by the reactivity of the carbon-bromine bonds.

Organolithium Reagents: As mentioned above, organolithium reagents are expected to primarily engage in lithium-halogen exchange with the aryl bromides. wikipedia.org The selectivity of the exchange (C2 vs. C5) could be influenced by steric and electronic factors, as well as the specific organolithium reagent used. This provides a pathway to generate mono- or di-lithiated intermediates that can be subsequently functionalized.

Grignard Reagents: Grignard reagents can be formed from N-allyl-2,5-dibromobenzenesulfonamide by reacting it with magnesium metal. This would generate the corresponding mono- or di-Grignard reagent (a Barbier-type reaction is also possible). clockss.org These newly formed Grignard reagents are nucleophilic and can react with a variety of electrophiles such as aldehydes, ketones, and carbon dioxide. masterorganicchemistry.com Alternatively, in the presence of suitable transition metal catalysts, external Grignard reagents could participate in cross-coupling reactions with the aryl bromide moieties (Kumada coupling).

Reactivity of the Sulfonamide Functional Group

The sulfonamide group, while often serving as a directing or activating group for the aromatic ring, also possesses its own distinct reactivity.

Derivatization and Modification of the Sulfonamide Nitrogen

The N-allyl group attached to the sulfonamide nitrogen is a site of significant chemical versatility. The carbon-carbon double bond of the allyl group can undergo a wide range of reactions common to alkenes. These include:

Addition Reactions: Halogenation, hydrohalogenation, and hydration across the double bond.

Oxidation: Epoxidation using reagents like m-CPBA, or oxidative cleavage to form aldehydes or carboxylic acids using ozone or potassium permanganate.

Reduction: Catalytic hydrogenation to convert the allyl group to a propyl group.

Palladium-Catalyzed Reactions: The allyl group can participate in various palladium-catalyzed processes, such as allylic alkylation. nih.gov

Furthermore, the N-S bond of the sulfonamide can be cleaved under specific reductive conditions, which constitutes a method for deprotection if the sulfonamide is used as a protecting group for an amine.

Reactions at the Sulfur Atom of the Sulfonamide

The sulfur atom in the sulfonamide group exists in a high oxidation state (+6) and is generally stable and unreactive. Reactions directly targeting this sulfur atom typically require potent reagents and harsh conditions. Reductive cleavage of the sulfur-carbon or sulfur-nitrogen bond can be achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄) or through dissolving metal reductions (e.g., sodium in liquid ammonia). Such reactions would lead to the decomposition of the sulfonamide moiety, yielding an aniline derivative and sulfur-containing byproducts. These transformations are generally less common for synthetic modification and are more often associated with degradation or deprotection strategies.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| N-allyl-2,5-dibromobenzenesulfonamide |

| N-allyl-2-bromo-5-methoxybenzenesulfonamide |

| N-allyl-5-amino-2-bromobenzenesulfonamide |

| N-allyl-2-bromo-5-(phenylthio)benzenesulfonamide |

| N-allyl-2-bromo-5-phenylbenzenesulfonamide |

| N-allyl-2-bromo-5-(phenylethynyl)benzenesulfonamide |

| N-allyl-2-bromo-5-ethylbenzenesulfonamide |

| Sodium methoxide |

| Ammonia |

| Sodium thiophenoxide |

| Phenylboronic acid |

| Phenylacetylene |

| Ethylzinc chloride |

| n-butyllithium |

| Lithium aluminum hydride |

Research Findings on N-allyl-2,5-dibromobenzenesulfonamide Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings specifically concerning the chemical reactivity and transformational studies of N-allyl-2,5-dibromobenzenesulfonamide are not presently available in the public domain. Consequently, an in-depth article focusing solely on the cleavage and deprotection strategies for its N-sulfonyl moiety, as well as its chemoselectivity and regioselectivity in multi-functionalized reaction systems, cannot be generated at this time.

The inquiry into the specific chemical behaviors of N-allyl-2,5-dibromobenzenesulfonamide reveals a significant gap in the current body of scientific research. While general principles of N-allyl group cleavage and the deprotection of sulfonamides are well-established in organic chemistry, the application of these principles and the unique reactivity profile of this particular halogenated compound have not been documented in dedicated studies.

General methodologies for the cleavage of N-allyl groups often involve transition metal-catalyzed isomerization followed by hydrolysis, or oxidative cleavage. Similarly, the deprotection of arylsulfonamides can be achieved under various conditions, including reductive cleavage (e.g., using sodium in liquid ammonia, or magnesium in methanol) or under acidic conditions. However, the influence of the dibrominated benzene ring and the interplay of the allyl group in N-allyl-2,5-dibromobenzenesulfonamide would likely introduce specific electronic and steric effects that would modulate its reactivity in a unique manner.

Without specific experimental data, any discussion on the chemoselectivity and regioselectivity of this compound in multi-functionalized reaction systems would be purely speculative. The presence of multiple reactive sites—the allyl double bond, the sulfonamide linkage, and the aromatic bromine atoms—suggests a rich and complex chemical reactivity. However, the selective transformation of one functional group in the presence of others is a key aspect that requires empirical investigation.

It is conceivable that future research endeavors will explore the synthesis and reactivity of N-allyl-2,5-dibromobenzenesulfonamide, potentially as a building block in organic synthesis or for the development of novel chemical probes or materials. Such studies would be necessary to elucidate the specific reaction conditions required for its selective transformations and to understand the electronic and steric factors that govern its reactivity.

Until such research is published, a detailed and scientifically accurate article on the specified topics remains beyond the scope of currently available information.

Mechanistic Elucidation of Reactions Involving N Allyl 2,5 Dibromobenzenesulfonamide

Detailed Reaction Pathway Analysis and Intermediate Characterization

Reactions involving N-allyl-arenesulfonamides, such as N-allyl-2,5-dibromobenzenesulfonamide, frequently proceed through transition metal-catalyzed pathways, most notably with palladium or rhodium catalysts. A common and well-studied reaction class is the intramolecular Heck-type cyclization, which is pivotal for the synthesis of nitrogen-containing heterocycles.

A plausible reaction pathway for a palladium-catalyzed intramolecular cyclization of an N-allyl-arenesulfonamide is initiated by the coordination of the palladium(II) catalyst to the allyl group's double bond. This is followed by an intramolecular aminopalladation step, where the nitrogen atom of the sulfonamide attacks the coordinated alkene. This key step forms a five- or six-membered ring and generates an alkyl-palladium(II) intermediate. Subsequent β-hydride elimination from this intermediate releases the cyclized product and a palladium(II)-hydride species. The catalytic cycle is completed by the regeneration of the active palladium(II) catalyst, often with the assistance of an oxidant like benzoquinone (BQ) to reoxidize the resulting palladium(0).

In a related palladium-catalyzed cascade cyclization-coupling process, N-allyl-N-(2-butenyl)-p-toluenesulfonamide has been shown to form dihydropyrrole products. researchgate.net This suggests that N-allyl-2,5-dibromobenzenesulfonamide, under similar conditions, could undergo analogous transformations. The key intermediates in such cascade reactions would likely involve π-allyl palladium complexes, which are formed after the initial cyclization event and can then participate in further coupling reactions.

The characterization of these transient intermediates is often challenging but can be achieved through a combination of techniques. Low-temperature NMR spectroscopy can sometimes allow for the direct observation of stable intermediates. Furthermore, trapping experiments, where a reactive species is added to intercept a proposed intermediate, can provide indirect evidence for its existence. High-resolution mass spectrometry (HRMS) is also a powerful tool for identifying the mass of transient species and fragments, lending support to proposed structures.

Transition State Investigations and Energy Landscape Mapping

The regioselectivity and stereoselectivity of reactions involving N-allyl-arenesulfonamides are determined by the relative energies of the various possible transition states. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the potential energy surface of a reaction and identifying the lowest energy transition states.

For instance, in rhodium-catalyzed allylic C-H amination reactions, DFT studies have been used to elucidate the source of selectivity. emory.edu These studies have shown that the formation of a π-allyl complex is a key step, and the alignment of the substrate with the catalyst in the transition state dictates the enantioselectivity. emory.edu The energy difference between the diastereomeric transition states can be correlated with the experimentally observed enantiomeric excess. emory.edu

Similarly, for a hypothetical cyclization of N-allyl-2,5-dibromobenzenesulfonamide, DFT calculations could be employed to model the transition states for different possible cyclization modes (e.g., 5-exo-trig vs. 6-endo-trig). By comparing the activation energies associated with these transition states, a prediction can be made about the favored reaction pathway and the resulting ring size of the product. The calculations would also consider steric and electronic effects imposed by the bulky 2,5-dibromobenzenesulfonyl group.

Kinetic Studies and Rate-Determining Step Identification

Kinetic studies are crucial for understanding the sequence of elementary steps in a reaction mechanism and for identifying the rate-determining step (RDS). For reactions involving N-allyl-arenesulfonamides, these studies often involve monitoring the reaction progress over time under various conditions (e.g., changing catalyst, substrate, or reagent concentrations).

A key experimental technique used in mechanistic studies is the determination of the kinetic isotope effect (KIE). nih.gov The KIE is a comparison of the reaction rate of a substrate with that of its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium (B1214612) at a specific position). A primary KIE greater than 1 indicates that the C-H bond is being broken in the rate-determining step.

For example, in a study of Pd(II)/SOX-catalyzed intermolecular allylic C-H amination, initial rate studies on parallel reactions yielded a primary KIE of 2.4 ± 0.1. nih.gov This value is consistent with a mechanism where C-H cleavage is the rate-determining step. nih.gov A higher intramolecular competition KIE of 4.0 ± 0.1 in the same study suggested that C-H cleavage is not the sole rate-determining step, indicating a more complex kinetic scenario. nih.gov

If N-allyl-2,5-dibromobenzenesulfonamide were to undergo a similar C-H functionalization reaction, a KIE study could be designed by selectively deuterating the allylic protons. The results would provide strong evidence for whether the C-H activation step is rate-limiting.

The following table summarizes hypothetical kinetic data for a reaction of N-allyl-2,5-dibromobenzenesulfonamide, illustrating how reaction orders are determined.

| Experiment | [Substrate] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.01 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.01 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.02 | 2.0 x 10⁻⁵ |

This is a hypothetical data table for illustrative purposes.

Role of Catalysts and Reagents in Reaction Mechanism

The choice of catalyst and reagents is paramount in directing the reaction of N-allyl-arenesulfonamides towards a desired product. Different catalysts can operate through distinct mechanistic cycles, leading to different outcomes.

Palladium Catalysts: As discussed, palladium catalysts are widely used for Heck-type cyclizations and allylic aminations. nih.govsemanticscholar.orgmdpi.com In these reactions, the palladium center cycles between Pd(0) and Pd(II) oxidation states. Ligands coordinated to the palladium atom play a crucial role in tuning its reactivity and selectivity. For example, the use of chiral ligands can induce enantioselectivity in the cyclization process. Oxidants, such as benzoquinone or copper(II) salts, are often required to regenerate the active Pd(II) catalyst from the Pd(0) species formed at the end of the catalytic cycle. mdpi.com

Rhodium Catalysts: Rhodium complexes are also effective catalysts for C-H activation and amination reactions of N-allyl sulfonamides. emory.edursc.org Rhodium(III)-catalyzed reactions, for instance, can proceed via a concerted metalation-deprotonation mechanism. Computational studies on rhodium(III)-catalyzed alkenylation reactions have shown that the reaction pathway can be highly dependent on the nature of the substrate and the internal oxidant. rsc.org

Iodoarene Catalysts: Chiral iodoarene catalysts have been employed for the enantioselective oxidative cyclization of N-allyl carboxamides. organic-chemistry.orgnih.gov These catalysts operate through an iodine(I)/iodine(III) catalytic cycle. The iodoarene is first oxidized to a hypervalent iodine(III) species, which then activates the N-allyl amide for intramolecular cyclization. This approach offers a metal-free alternative for the synthesis of chiral heterocycles.

The 2,5-dibromobenzenesulfonamide (B1296454) group in the target molecule is strongly electron-withdrawing. This property would increase the acidity of the N-H proton (if present in a precursor) and influence the nucleophilicity of the nitrogen atom, which could have a significant impact on the catalytic cycle, particularly in steps involving the nitrogen atom, such as aminopalladation.

Computational Mechanistic Predictions and Experimental Validation

The synergy between computational modeling and experimental work is a powerful paradigm in modern mechanistic chemistry. Computational studies can provide detailed insights into reaction pathways and predict outcomes, which can then be tested and validated experimentally.

For a potential reaction of N-allyl-2,5-dibromobenzenesulfonamide, DFT calculations could be used to predict the most favorable reaction pathway, the structure of the expected product, and its stereochemistry. For example, in a study on the rhodium-catalyzed asymmetric allylic C-H amidation, the computational model correctly predicted the experimentally observed regioselectivity and enantioselectivity. emory.edu The calculations revealed that the selectivity was determined by steric interactions between the amide nucleophile and the π-allyl intermediate in the C-N bond-forming step. emory.edu

Experimental validation of these predictions could involve:

Product Characterization: Isolating the reaction product and determining its structure using spectroscopic methods (NMR, IR, MS) and X-ray crystallography to confirm that it matches the predicted structure.

Stereochemical Analysis: Measuring the enantiomeric excess of a chiral product using chiral HPLC or GC and comparing it to the value predicted from the calculated energy difference between the transition states.

Isotope Labeling Studies: Synthesizing isotopically labeled starting materials and tracing the position of the label in the product to verify the proposed bond-forming and bond-breaking events in the mechanism.

The following table shows a hypothetical comparison between computationally predicted and experimentally observed outcomes for a reaction.

| Parameter | Computational Prediction (DFT) | Experimental Result |

| Major Product | 5-exo cyclized product | 5-exo cyclized product |

| Diastereomeric Ratio | 10:1 | 9:1 |

| Enantiomeric Excess | 95% ee | 92% ee |

| Activation Energy Barrier | 22.5 kcal/mol | Consistent with reaction at 80 °C |

This is a hypothetical data table for illustrative purposes.

Such a strong correlation between the predicted and observed data would provide compelling evidence in support of the proposed reaction mechanism.

Advanced Spectroscopic and Computational Characterization for Structure and Reactivity Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is an essential technique for elucidating the molecular structure of a compound in solution. For N-allyl-2,5-dibromobenzenesulfonamide, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various 2D NMR techniques to confirm the connectivity and spatial relationships of all atoms.

A detailed ¹H NMR spectrum for N-allyl-2,5-dibromobenzenesulfonamide was not found in the reviewed literature. A theoretical analysis would predict signals corresponding to the protons of the allyl group and the dibrominated benzene (B151609) ring. The integration of these signals would be expected to correspond to the number of protons in each environment.

Expected ¹H NMR Signals for N-allyl-2,5-dibromobenzenesulfonamide

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 8.0 | Multiplets |

| Olefinic-H (=CH) | 5.7 - 5.9 | Multiplet |

| Olefinic-H (=CH₂) | 5.1 - 5.3 | Multiplets |

| Allylic-H (-CH₂-) | 3.8 - 4.0 | Multiplet |

| Amide-H (-NH-) | Variable | Broad Singlet |

Note: This table represents expected values based on general principles of NMR spectroscopy and not published experimental data.

Specific ¹³C NMR spectral data for N-allyl-2,5-dibromobenzenesulfonamide is not available in published literature. This analysis would be crucial for identifying all unique carbon environments within the molecule, including the aromatic carbons, the carbons of the allyl group, and those bonded to bromine and the sulfonyl group.

Expected ¹³C NMR Signals for N-allyl-2,5-dibromobenzenesulfonamide

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C-SO₂ | 138 - 142 |

| Aromatic C-Br | 120 - 125 |

| Aromatic C-H | 130 - 135 |

| Olefinic (=CH) | 132 - 136 |

| Olefinic (=CH₂) | 117 - 120 |

| Allylic (-CH₂) | 45 - 50 |

Note: This table represents expected values based on general principles of NMR spectroscopy and not published experimental data.

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the precise structural assignment of N-allyl-2,5-dibromobenzenesulfonamide. However, no studies employing these techniques for this specific compound were identified. These methods would allow for the unambiguous correlation between protons and carbons, confirming the bonding framework of the molecule.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

No experimental IR spectrum for N-allyl-2,5-dibromobenzenesulfonamide could be located. IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For the target compound, key vibrational bands would be expected for the N-H bond, the S=O bonds of the sulfonamide, the C=C bond of the allyl group, and the C-Br bonds.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Published mass spectrometry data for N-allyl-2,5-dibromobenzenesulfonamide, which would confirm its molecular weight and elemental composition, were not found. High-resolution mass spectrometry (HRMS) would provide the exact mass, while analysis of the fragmentation pattern in the mass spectrum would offer further structural confirmation.

X-ray Crystallography for Solid-State Structural Elucidation and Bond Parameter Analysis

A crystal structure for N-allyl-2,5-dibromobenzenesulfonamide has not been reported in the Cambridge Structural Database (CSD) or other reviewed sources. X-ray crystallography provides definitive information about the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of a crystalline compound.

Computational Chemistry Studies for Electronic Structure and Reactivity Insights

Computational chemistry provides powerful tools to investigate the electronic structure, stability, and reactivity of molecules like N-allyl-2,5-dibromobenzenesulfonamide from a theoretical standpoint. These methods allow for the exploration of molecular properties that may be difficult or time-consuming to measure experimentally.

Density Functional Theory (DFT) Calculations for Geometries, Energetics, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, calculate thermodynamic properties, and simulate spectroscopic data.

For a molecule like N-allyl-2,5-dibromobenzenesulfonamide, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional conformation. These calculations would yield optimized bond lengths, bond angles, and dihedral angles, providing a precise geometric profile.

Furthermore, DFT can be used to predict spectroscopic properties. For instance, vibrational frequencies calculated from a DFT analysis can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts can similarly assist in the interpretation of experimental NMR data.

Table 1: Representative Predicted Geometric Parameters for a Sulfonamide Moiety using DFT (Note: This is a generalized representation and not specific data for N-allyl-2,5-dibromobenzenesulfonamide)

| Parameter | Predicted Value |

|---|---|

| S=O Bond Length | ~1.45 Å |

| S-N Bond Length | ~1.65 Å |

| S-C Bond Length | ~1.78 Å |

| O=S=O Bond Angle | ~120° |

| C-S-N Bond Angle | ~107° |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility and intermolecular interactions of N-allyl-2,5-dibromobenzenesulfonamide in various environments. nih.gov

An MD simulation would begin with the optimized geometry obtained from DFT calculations. The molecule would then be placed in a simulation box, often with a solvent like water or an organic solvent, to mimic condensed-phase conditions. By solving Newton's equations of motion for the system, the trajectory of each atom can be tracked over a set period.

Analysis of these trajectories can reveal the preferred conformations of the allyl and dibromobenzenesulfonamide groups, the dynamics of their rotations, and the potential for intramolecular hydrogen bonding. Furthermore, MD simulations can elucidate how the molecule interacts with surrounding solvent molecules or other solutes, providing a picture of its behavior in a realistic chemical environment. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Site Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energies and spatial distributions of these orbitals are critical in predicting the reactive sites of a molecule.

For N-allyl-2,5-dibromobenzenesulfonamide, FMO analysis, typically performed using the results of DFT calculations, would identify the regions of the molecule that are most likely to act as an electron donor (nucleophile) and an electron acceptor (electrophile). The HOMO is associated with the molecule's ability to donate electrons, and its location often points to the most nucleophilic site. Conversely, the LUMO indicates the molecule's ability to accept electrons, and its location highlights the most electrophilic site.

The energy gap between the HOMO and LUMO is also a significant indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For N-allyl-2,5-dibromobenzenesulfonamide, FMO analysis would likely indicate that the electron-rich allyl group and the nitrogen atom are key nucleophilic centers, while the sulfur atom of the sulfonamide group and the carbon atoms of the aromatic ring are potential electrophilic sites.

Table 2: Conceptual Frontier Molecular Orbital Properties (Note: This is a generalized representation and not specific data for N-allyl-2,5-dibromobenzenesulfonamide)

| Molecular Orbital | Energy (eV) | Likely Localization |

|---|---|---|

| HOMO | -7.5 | Allyl group, Nitrogen atom |

| LUMO | -1.2 | Sulfonamide group, Aromatic ring |

| HOMO-LUMO Gap | 6.3 | - |

Applications and Synthetic Utility of N Allyl 2,5 Dibromobenzenesulfonamide in Complex Molecule Synthesis

Role as a Versatile Building Block and Precursor in Organic Synthesis

There is a lack of specific studies focusing on N-allyl-2,5-dibromobenzenesulfonamide as a versatile building block. In principle, the molecule possesses multiple reactive sites that could be exploited in organic synthesis. The allyl group is amenable to a wide range of transformations, including olefin metathesis, dihydroxylation, and Heck coupling. The dibrominated aromatic ring offers two points for modification through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. The sulfonamide nitrogen can also participate in various reactions, including N-alkylation and cyclization processes. However, without specific literature, its practical application as a precursor remains theoretical.

Synthesis of Diversely Substituted Aromatic and Heterocyclic Compounds

While N-allyl sulfonamides, in general, are valuable precursors for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization, no specific examples utilizing N-allyl-2,5-dibromobenzenesulfonamide have been documented in readily accessible scientific literature. The presence of the two bromine atoms on the benzene (B151609) ring could theoretically be used to construct fused ring systems or to introduce further functionalization on the aromatic core, but dedicated studies on this specific substrate are absent.

Integration into Convergent and Divergent Synthetic Pathways for Natural Products and Pharmaceuticals

A search of scientific databases does not yield instances of N-allyl-2,5-dibromobenzenesulfonamide being integrated into the synthesis of natural products or pharmaceuticals. The synthesis of such complex molecules often relies on well-established building blocks with predictable reactivity and stereoselectivity, and it appears this particular compound has not yet been adopted for such purposes.

Applications in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor

The field of asymmetric synthesis often employs chiral auxiliaries to control the stereochemical outcome of a reaction. While the general structure of N-allyl-2,5-dibromobenzenesulfonamide does not inherently possess chirality, it could potentially be modified to create a chiral ligand for metal-catalyzed reactions. However, there is no available research describing its use as a chiral auxiliary or as a precursor to a chiral ligand.

Development of Novel Synthetic Methodologies Employing N-allyl-2,5-dibromobenzenesulfonamide

The development of novel synthetic methodologies is a cornerstone of modern organic chemistry. While new methods often utilize substrates with unique electronic and steric properties, there is no evidence in the current body of literature to suggest that N-allyl-2,5-dibromobenzenesulfonamide has been specifically employed in the development of new synthetic protocols.

Future Research Directions and Perspectives for N Allyl 2,5 Dibromobenzenesulfonamide

Exploration of Unprecedented Reactivity and Transformation Pathways

There is currently no published research that investigates the reactivity and transformation pathways of N-allyl-2,5-dibromobenzenesulfonamide. Future research could potentially explore its participation in reactions typical of allyl sulfonamides, such as cycloadditions, transition-metal-catalyzed cross-coupling reactions, or intramolecular cyclizations. The presence of two bromine atoms on the benzene (B151609) ring also suggests potential for regioselective functionalization.

Development of Sustainable and Green Synthesis Protocols

Detailed protocols for the synthesis of N-allyl-2,5-dibromobenzenesulfonamide are not available in the peer-reviewed literature. While the general synthesis would likely involve the reaction of 2,5-dibromobenzenesulfonyl chloride with allylamine (B125299), studies focused on green chemistry approaches, such as the use of environmentally benign solvents or catalytic methods, have not been reported for this specific compound.

Applications in Materials Science and Polymer Chemistry

No studies have been found that explore the use of N-allyl-2,5-dibromobenzenesulfonamide in materials science or polymer chemistry. The allyl group suggests potential as a monomer in polymerization reactions, and the dibrominated aromatic ring could be a site for further modification to create functional polymers or materials with specific electronic or flame-retardant properties. However, this remains a purely hypothetical application.

Leveraging Computational Tools for Rational Design and Discovery of New Reactions

A search for computational studies on N-allyl-2,5-dibromobenzenesulfonamide yielded no results. Theoretical investigations could, in the future, provide insights into its electronic structure, reactivity, and potential as a building block in the design of new molecules and materials. Such studies would be crucial in guiding future experimental work.

Expanding the Scope of Derivatization and Functionalization for Advanced Molecular Architectures

The derivatization and functionalization of N-allyl-2,5-dibromobenzenesulfonamide have not been explored in the available literature. The reactive sites on the molecule, including the allyl double bond, the sulfonamide N-H bond, and the two C-Br bonds on the aromatic ring, offer numerous possibilities for creating more complex and advanced molecular architectures.

Data Tables

Due to the lack of experimental data, no data tables on the properties, reactions, or applications of N-allyl-2,5-dibromobenzenesulfonamide can be generated.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-allyl-2,5-dibromobenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution, where 2,5-dibromobenzenesulfonyl chloride reacts with allylamine in a polar aprotic solvent (e.g., THF or DMF) under inert atmosphere. Base catalysts like K₂CO₃ are used to deprotonate the amine, enhancing reactivity. For example, analogous sulfonamide syntheses achieved 65% yield using o-xylene as solvent and flash chromatography for purification . Optimization of reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios (1:1.1 sulfonyl chloride:amine) is critical. Lower yields may arise from incomplete substitution or side reactions (e.g., allyl group polymerization).

Q. How is N-allyl-2,5-dibromobenzenesulfonamide purified, and what analytical techniques validate its purity?

- Methodological Answer : Purification typically employs flash chromatography with gradients of cyclohexane/ethyl acetate (10:1 to 4:1). Analytical validation includes:

- 1H/13C-NMR : To confirm allyl group integration (e.g., δ 5.24–5.32 ppm for CH₂= and δ 5.84–5.93 ppm for CH= in analogous compounds) and sulfonamide NH signals .

- Elemental Analysis : Compare experimental vs. calculated C/H/N percentages (e.g., ±0.3% deviation acceptable).

- HPLC-MS : To detect impurities (<95% purity requires re-crystallization or column re-run).

Q. What spectroscopic benchmarks are used to characterize N-allyl-2,5-dibromobenzenesulfonamide?

- Methodological Answer : Key spectral data include:

| Technique | Expected Data |

|---|---|

| 1H-NMR | Allyl protons: δ 3.99–4.02 (CH₂), 5.24–5.32 (CH₂=), 5.84–5.93 (CH=); NH ~δ 6.78 |

| 13C-NMR | Sulfonamide C=O ~δ 161.8; allyl carbons: δ 117.8 (CH₂=), 132.2 (CH=) |

| IR | S=O stretches: 1350–1300 cm⁻¹ (asymmetric), 1160–1120 cm⁻¹ (symmetric) |

| Discrepancies in NH signal shifts may indicate hydrogen bonding or crystallinity differences. |

Advanced Research Questions

Q. How do the bromine substituents at the 2- and 5-positions influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The 2,5-dibromo configuration creates steric hindrance, limiting accessibility for Pd-catalyzed couplings (e.g., Suzuki). However, bromine’s electron-withdrawing effect activates the sulfonamide for nucleophilic aromatic substitution. Computational studies (DFT) can map charge distribution, while Hammett constants (σₘ for Br = +0.39) predict reactivity trends. Compare with mono-brominated analogs to isolate electronic vs. steric effects .

Q. How can researchers resolve contradictions in reported spectral data or synthetic yields for this compound?

- Methodological Answer : Contradictions often arise from:

- Solvent polarity : NMR shifts vary with DMSO vs. CDCl₃.

- Crystallinity : Polymorphs affect melting points (e.g., Ref. [10] reports m.p. 28–31°C vs. observed 28–32°C ).

- Method replication : Reproduce synthesis using original protocols (e.g., K₂CO₃ vs. NaHCO₃ base effects). Cross-validate with 2D NMR (HSQC, HMBC) and single-crystal XRD. For yield disparities, optimize stoichiometry and monitor reaction progress via TLC .

Q. What are the stability considerations for N-allyl-2,5-dibromobenzenesulfonamide under acidic/basic or photolytic conditions?

- Methodological Answer :

- Acidic conditions : Hydrolysis of sulfonamide to sulfonic acid occurs at pH < 2. Monitor via loss of NH signal in NMR.

- Basic conditions : Allyl group may undergo elimination (β-hydrogen abstraction) at pH > 10, forming a sulfonylvinyl intermediate.

- Light sensitivity : Bromine’s UV absorption (λ ~290 nm) risks C-Br bond cleavage. Store in amber vials at –20°C under argon .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

- Methodological Answer :

- Analog synthesis : Replace allyl with propargyl or cyclopropyl groups to test steric effects.

- Bromine substitution : Synthesize 2-Cl-5-Br or 2,5-diiodo analogs to compare halogen bonding.

- Assay design : Use enzyme inhibition assays (e.g., carbonic anhydrase) with IC₅₀ determination. Pair with molecular docking to correlate substituent positions with binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.